molecular formula C21H22FN3O3S2 B12431389 [2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone

[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone

Cat. No.: B12431389
M. Wt: 447.6 g/mol
InChI Key: UKQOLPNYRVPCBM-AWEZNQCLSA-N
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Preparation Methods

The synthesis of ARN19702 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

    Formation of the benzothiazole core: This involves the reaction of 2-aminothiophenol with a suitable fluorinated reagent to form the benzothiazole ring.

    Introduction of the piperazine moiety: The benzothiazole intermediate is then reacted with a piperazine derivative to introduce the piperazine ring.

    Attachment of the sulfonyl group:

Chemical Reactions Analysis

ARN19702 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ARN19702 has a broad range of scientific research applications:

Mechanism of Action

ARN19702 exerts its effects by inhibiting N-acylethanolamine acid amidase, an enzyme that degrades bioactive lipids such as palmitoylethanolamide. By inhibiting this enzyme, ARN19702 increases the levels of these bioactive lipids, which in turn activate peroxisome proliferator-activated receptor-α, leading to anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

ARN19702 is unique compared to other N-acylethanolamine acid amidase inhibitors due to its oral bioavailability, reversibility, and brain-penetrant properties. Similar compounds include:

ARN19702 stands out due to its broad analgesic profile and potential therapeutic applications in multiple sclerosis and pain management .

Properties

Molecular Formula

C21H22FN3O3S2

Molecular Weight

447.6 g/mol

IUPAC Name

(2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone

InChI

InChI=1S/C21H22FN3O3S2/c1-3-30(27,28)19-7-5-4-6-16(19)20(26)25-11-10-24(13-14(25)2)21-23-17-9-8-15(22)12-18(17)29-21/h4-9,12,14H,3,10-11,13H2,1-2H3/t14-/m0/s1

InChI Key

UKQOLPNYRVPCBM-AWEZNQCLSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(C[C@@H]2C)C3=NC4=C(S3)C=C(C=C4)F

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2C)C3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

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